molecular formula C13H25N3S B11420473 2-(3-Methylbutyl)-1,2,4-triazaspiro[4.6]undecane-3-thione

2-(3-Methylbutyl)-1,2,4-triazaspiro[4.6]undecane-3-thione

Cat. No.: B11420473
M. Wt: 255.43 g/mol
InChI Key: SZIVJBAAXZFPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylbutyl)-1,2,4-triazaspiro[4.6]undecane-3-thione is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the spiro ring system and the thione group contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutyl)-1,2,4-triazaspiro[4.6]undecane-3-thione typically involves the formation of the spiro ring system followed by the introduction of the thione group. One common method involves the reaction of a suitable precursor with a thiocarbonyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation into the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutyl)-1,2,4-triazaspiro[4.6]undecane-3-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The spiro ring system can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Methylbutyl)-1,2,4-triazaspiro[4.6]undecane-3-thione has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Application in the development of novel materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-Methylbutyl)-1,2,4-triazaspiro[4.6]undecane-3-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The spiro ring system may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane Derivatives: These compounds share the spiro ring system but differ in the substituents attached to the rings.

    1,2,4-Triazine-3-thione Derivatives: These compounds have a similar thione group but lack the spiro structure.

Uniqueness

2-(3-Methylbutyl)-1,2,4-triazaspiro[4.6]undecane-3-thione is unique due to the combination of the spiro ring system and the thione group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C13H25N3S

Molecular Weight

255.43 g/mol

IUPAC Name

2-(3-methylbutyl)-1,2,4-triazaspiro[4.6]undecane-3-thione

InChI

InChI=1S/C13H25N3S/c1-11(2)7-10-16-12(17)14-13(15-16)8-5-3-4-6-9-13/h11,15H,3-10H2,1-2H3,(H,14,17)

InChI Key

SZIVJBAAXZFPAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=S)NC2(N1)CCCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.